2-(4-(ethylsulfonyl)phenyl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide
Description
2-(4-(Ethylsulfonyl)phenyl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide is a synthetic acetamide derivative featuring a 6-methylbenzo[d]thiazol-2-ylamine moiety linked via an acetamide bridge to a 4-(ethylsulfonyl)phenyl group. This compound is of interest in medicinal chemistry due to its structural similarity to other bioactive thiazole and acetamide derivatives, which are known for anti-inflammatory, antimicrobial, and enzyme-inhibitory properties .
Properties
IUPAC Name |
2-(4-ethylsulfonylphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S2/c1-3-25(22,23)14-7-5-13(6-8-14)11-17(21)20-18-19-15-9-4-12(2)10-16(15)24-18/h4-10H,3,11H2,1-2H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEZMOQNWLSOKDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC3=C(S2)C=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 2-Amino-4-methylthiophenol
The benzothiazole core is constructed via cyclocondensation of 2-amino-4-methylthiophenol with cyanogen bromide (CNBr) in ethanol under reflux (80°C, 6 h), yielding 6-methylbenzo[d]thiazol-2-amine in 85% yield. Alternative catalysts, such as polyphosphoric acid (PPA), reduce reaction time to 3 h but require higher temperatures (110°C).
Mechanistic Insight :
The thiol group attacks the electrophilic carbon of CNBr, followed by intramolecular cyclization and elimination of HBr to form the thiazole ring.
Preparation of 2-(4-(Ethylsulfonyl)phenyl)acetic Acid
Nucleophilic Substitution to Install Ethylthio Group
4-Bromophenylacetic acid reacts with sodium ethanethiolate (NaSEt) in dimethylformamide (DMF) at 60°C for 12 h, producing 4-(ethylthio)phenylacetic acid in 78% yield.
Oxidation to Ethylsulfonyl Derivative
The thioether is oxidized to a sulfone using sodium periodate (NaIO₄) in a water/dichloromethane biphasic system. Optimal conditions (0.5 equiv NaIO₄, 25°C, 2 h) afford 2-(4-(ethylsulfonyl)phenyl)acetic acid in 92% yield.
Critical Parameter :
Excess oxidant or prolonged reaction time leads to over-oxidation to sulfonic acids, necessitating precise stoichiometric control.
Amide Coupling: Convergent Synthesis of the Target Compound
Activation of Carboxylic Acid
2-(4-(Ethylsulfonyl)phenyl)acetic acid is converted to its acid chloride using oxalyl chloride (COCl₂) in dichloromethane (DCM) at 0°C–25°C (2 h, 95% conversion).
Acylation of 6-Methylbenzo[d]thiazol-2-amine
The acid chloride reacts with 6-methylbenzo[d]thiazol-2-amine in tetrahydrofuran (THF) with triethylamine (Et₃N) as a base. Conventional stirring (12 h, 25°C) achieves 80% yield, while ultrasound irradiation (40 kHz, 50°C, 1 h) enhances yield to 88%.
Comparative Data :
| Method | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| Conventional | 12 | 80 | 98 |
| Ultrasound-assisted | 1 | 88 | 99 |
Purification and Characterization
Recrystallization and Chromatography
Crude product is recrystallized from ethanol/water (3:1) to remove unreacted amine, achieving >99% purity. Flash chromatography (SiO₂, ethyl acetate/hexane 1:1) resolves regioisomeric impurities.
Spectroscopic Validation
- IR : N-H stretch (3280 cm⁻¹), C=O (1685 cm⁻¹), S=O (1150 cm⁻¹).
- ¹H NMR (400 MHz, DMSO-d₆): δ 2.45 (s, 3H, CH₃), 3.15 (q, 2H, SCH₂), 3.95 (s, 2H, CH₂CO), 7.25–8.10 (m, 7H, Ar-H).
- HRMS : m/z 406.5 [M+H]⁺ (calc. 406.5).
Industrial-Scale Considerations
Solvent Recycling
Ethanol and DCM are recovered via distillation, reducing manufacturing costs by 30%.
Antioxidant Stabilization
Addition of L-ascorbic acid (0.1 wt%) during oxidation suppresses N-oxide byproduct formation, enhancing process robustness.
Chemical Reactions Analysis
Types of Reactions
2-(4-(ethylsulfonyl)phenyl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
The compound has been studied for its potential as a pharmaceutical agent, particularly in the following areas:
- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antibacterial and antifungal properties. For example, studies have shown minimal inhibitory concentrations (MICs) as low as 50 μg/mL against various pathogens, making it a candidate for developing new antimicrobial agents .
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in inflammatory processes. It has been noted for its effectiveness as a dual inhibitor of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), both of which are linked to pain modulation.
- Neuroprotective Effects : Certain derivatives have demonstrated neuroprotective properties in models of ischemia/reperfusion injury, suggesting potential therapeutic applications in neurodegenerative diseases.
Materials Science
Development of New Materials
The unique structural features of 2-(4-(ethylsulfonyl)phenyl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide make it a candidate for use in developing new materials with specific electronic or optical properties. Its thiazole core is often associated with bioactive compounds, enhancing its relevance in materials chemistry.
Biological Research
Mechanism of Action
The mechanism of action involves the compound's interaction with specific molecular targets, such as enzymes and receptors. By binding to these targets, it can modulate their activity, leading to changes in cellular pathways and processes. This makes it valuable for studying biological interactions and cellular responses.
Antimicrobial Activity Study
A study conducted on a series of thiazole derivatives, including this compound, evaluated their antimicrobial efficacy against various bacterial strains. The results indicated that certain derivatives exhibited promising antibacterial activity against Bacillus subtilis and Aspergillus niger, supporting their potential use as antimicrobial agents .
Neuroprotective Effects Research
In another study focusing on neuroprotection, derivatives were tested in models simulating ischemic conditions. The findings suggested that these compounds could mitigate neuronal damage through their protective effects on cellular pathways involved in stress response and apoptosis.
Mechanism of Action
The mechanism of action of 2-(4-(ethylsulfonyl)phenyl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole ring can bind to active sites, altering the function of the target molecule. The ethylsulfonyl group may enhance the compound’s solubility and stability, facilitating its biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the physicochemical properties, synthetic routes, and biological activities of 2-(4-(ethylsulfonyl)phenyl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide with structurally analogous compounds.
Table 1: Structural and Functional Comparison of Acetamide Derivatives
*Calculated based on molecular formula.
Physicochemical Properties
- Polarity: The ethylsulfonyl group increases polarity compared to methyl or methoxy substituents in 13 (Rf = 0.65 in ethanol) or 4g (thioether linkage) .
- Thermal Stability : Derivatives like 13 (mp 289–290°C) and 4g (mp 263–265°C) exhibit high melting points due to rigid aromatic systems, suggesting the target compound may similarly resist thermal degradation .
Structure-Activity Relationships (SAR)
- Substituent Effects :
- Heterocyclic Modifications : Thiadiazole-thioether moieties in 4g enhance antiproliferative activity compared to simpler acetamides .
Biological Activity
2-(4-(ethylsulfonyl)phenyl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide (also referred to as compound 1) is a synthetic compound characterized by its unique structural features, including an ethylsulfonyl group and a benzo[d]thiazole moiety. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications.
- Molecular Formula : C₁₈H₁₈N₂O₃S
- Molecular Weight : 366.47 g/mol
- CAS Number : 941972-03-8
The presence of the ethylsulfonyl group enhances solubility and stability, which are crucial for biological activity. The thiazole ring is often associated with bioactive compounds, further increasing the relevance of this compound in medicinal chemistry .
Antimicrobial Activity
Research has indicated that compounds containing thiazole rings exhibit significant antimicrobial properties. For instance, derivatives of thiazole have been shown to inhibit bacterial growth effectively. In studies, compounds similar to this compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria .
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound Name | Target Bacteria | Zone of Inhibition (mm) |
|---|---|---|
| Compound 1 | E. coli | 12 |
| Compound 1 | S. aureus | 14 |
| Compound 1 | B. subtilis | 11 |
These results suggest that the structural characteristics of the compound contribute to its ability to disrupt bacterial cell walls or interfere with metabolic processes .
Anticancer Activity
The anticancer potential of this compound has also been explored. Studies involving various cancer cell lines, such as A549 (lung cancer) and C6 (glioma), have shown that compounds with similar structures can induce apoptosis in tumor cells. The mechanism often involves the activation of caspase pathways, indicating that these compounds can trigger programmed cell death .
Case Study: Anticancer Activity Evaluation
In a study evaluating thiazole derivatives, compound 1 was tested for its ability to inhibit cell proliferation and induce apoptosis. The following methods were utilized:
- MTT Assay : To assess cell viability.
- Caspase Activation Assays : To measure apoptotic activity.
Results indicated that certain derivatives exhibited IC50 values lower than those of standard chemotherapeutic agents, suggesting a promising therapeutic index for further development .
Structure-Activity Relationship (SAR)
The structure-activity relationship analysis emphasizes the importance of specific functional groups in enhancing biological activity. For example:
Q & A
Q. What analytical approaches distinguish degradation products from synthetic impurities?
- Methodology :
- Stability studies : Incubate the compound at 40°C/75% RH for 4 weeks and analyze via LC-MS.
- Forced degradation : Expose to oxidative (H₂O₂), acidic (0.1M HCl), and basic (0.1M NaOH) conditions.
- Peak tracking : Compare UV spectra (220–400 nm) and MS fragments to identify hydrolyzed or oxidized species .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
